4,5-Bis(methylthio)-1,3-dithiole-2-thione
Overview
Description
“4,5-Bis(methylthio)-1,3-dithiole-2-thione” is a chemical compound with the molecular formula C5H6OS4 . It has a molecular weight of 210.36 . The compound appears as a light orange to yellow to green powder or crystal .
Molecular Structure Analysis
The SMILES string for “4,5-Bis(methylthio)-1,3-dithiole-2-thione” is CSC1=C(SC)SC(=O)S1
. The InChI code for the compound is 1S/C5H6OS4/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3
.
Physical And Chemical Properties Analysis
The compound “4,5-Bis(methylthio)-1,3-dithiole-2-thione” has a melting point range of 58.0 to 62.0 °C . It is recommended to store the compound under inert gas and avoid light and air as it is light-sensitive and air-sensitive .
Scientific Research Applications
One potential area of application is in the field of optoelectronic processes in covalent organic frameworks (COFs) . COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . They have attracted great scientific interest since the first reports of their promising potential appeared in 2005 . The porous and crystalline nature of these robust and stable materials combined with the large structural diversity and the large number of building blocks that can act as light-harvesters, semiconductors, ligands, binding sites or redox centers have recently been integrated into the scaffolds of COFs . This unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .
Safety And Hazards
properties
IUPAC Name |
4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFVXSUZSDYZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=S)S1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327035 | |
Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
CAS RN |
49638-64-4 | |
Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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